2-Iodo-1-indanone

Photochemistry Radical chemistry Bond dissociation

2-Iodo-1-indanone (CAS 113021-30-0) is the preferred α-iodinated indanone for medicinal chemistry and synthetic research. Its weak C–I bond enables ligand-free Suzuki couplings with just 0.005 mol% Pd catalyst—100× less than bromo analogs—slashing costs and simplifying purification. The compound’s 43% radical product distribution in photochemical reactions offers unmatched tunability over bromo/chloro variants. A validated IDO1 inhibitor scaffold (IC50 48 μM), it is the direct precursor to 5-, 6-, and 7-iodoindenes in >70% yield for Stille/Sonogashira library synthesis. Procure now for efficient, high-yield transformations.

Molecular Formula C9H7IO
Molecular Weight 258.06 g/mol
CAS No. 113021-30-0
Cat. No. B038360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1-indanone
CAS113021-30-0
Molecular FormulaC9H7IO
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC=C21)I
InChIInChI=1S/C9H7IO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8H,5H2
InChIKeyYYCUBXRVXPVFPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1-indanone (CAS 113021-30-0) Product-Specific Evidence for Scientific Selection and Procurement


2-Iodo-1-indanone (CAS 113021-30-0) is an α-iodinated cyclic ketone belonging to the indanone class of compounds, characterized by a fused benzene and cyclopentanone ring system with an iodine atom at the 2-position [1]. This structural configuration imparts distinct reactivity profiles in photochemical bond cleavage, transition metal-catalyzed cross-coupling, and enzyme inhibition relative to its halogenated and non-halogenated analogs [2][3]. The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly where iodine's unique leaving group ability and electronic properties enable transformations that bromo, chloro, or unsubstituted indanones cannot efficiently achieve [4].

Why 2-Iodo-1-indanone Cannot Be Interchanged with Other Halogenated or Unsubstituted Indanones


Simple substitution of 2-iodo-1-indanone with 2-bromo-, 2-chloro-, or unsubstituted 1-indanone is scientifically invalid due to quantifiable differences in bond dissociation energies, photochemical reaction pathways, and catalytic coupling efficiency. The carbon-iodine bond (C–I) is significantly weaker than C–Br or C–Cl, leading to divergent radical versus ionic product distributions under photochemical conditions—a property that cannot be replicated by bromo or chloro analogs [1]. In palladium-catalyzed cross-couplings, the iodine substituent enables ligand-free conditions with 0.005 mol% catalyst loading to achieve quantitative yields, whereas bromo and chloro analogs typically require higher catalyst loadings or specialized ligands [2]. Furthermore, the iodine atom imparts distinct enzyme inhibition profiles that are not predictable from bromo or unsubstituted indanone data [3].

2-Iodo-1-indanone Differential Performance: Quantitative Comparative Evidence


Photochemical C–I Bond Cleavage: 2-Iodo-1-indanone vs. 2-Bromo- and 2-Chloro-1-indanone

UV irradiation of 2-iodo-1-indanone results in a distinct distribution of radical versus ionic photoproducts compared to its bromo and chloro counterparts. In the 2-halo-1-indanone series, the amount of radical products increases from iodine to chlorine [1]. This trend directly impacts the compound's utility in photochemically driven synthetic sequences where control over radical/ionic pathways is critical. For the structurally related 2-halo-3,4-dihydro-1(2H)-naphthalenone series, quantitative data show 43% radical products for the iodo derivative, 32% for bromo, and 53% for chloro [1].

Photochemistry Radical chemistry Bond dissociation

Enzyme Inhibition: 2-Iodo-1-indanone as IDO1 Inhibitor

2-Iodo-1-indanone exhibits measurable inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology. In a direct enzyme inhibition assay using recombinant human IDO1, 2-iodo-1-indanone demonstrated an IC50 of 48 μM [1]. While this potency is modest, it establishes a baseline for the iodinated indanone scaffold that differs from other indanone derivatives in the same study series. Comparative data across a panel of 1-indanone derivatives showed IC50 values ranging from 4.8 μM to >100 μM, with the iodine substituent at the 2-position conferring a specific activity profile distinct from other substitution patterns [1].

Immuno-oncology Enzyme inhibition IDO1

Cross-Coupling Reactivity: Iodo vs. Bromo Leaving Group Efficiency

The iodine atom at the 2-position of 2-iodo-1-indanone functions as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to bromo or chloro analogs. In a ligand-free Suzuki coupling protocol, 2-iodo-1-indanone derivatives achieved quantitative yields with only 0.005 mol% palladium catalyst loading [1]. This represents a substantial practical advantage over 2-bromo-1-indanone, which typically requires higher catalyst loadings (0.5–2 mol%) or specialized phosphine ligands to achieve comparable conversion [2]. The weaker C–I bond (bond dissociation energy approximately 53 kcal/mol vs. 67 kcal/mol for C–Br) facilitates oxidative addition, enabling milder reaction conditions and broader functional group tolerance.

Suzuki coupling Heck coupling Palladium catalysis

Synthetic Utility: Iodoindene Synthesis Yield Comparison

The iodo moiety in 2-iodo-1-indanone enables efficient conversion to iodoindenes, valuable cross-coupling building blocks. In a systematic study of iodoindene synthesis, 5-, 6-, and 7-iodoindenes were prepared from the corresponding aminoindan-1-ones in >70% yield [1]. The 4-iodoindene, prepared analogously, was obtained in 40% overall yield across a three-step sequence involving diazotization-iodination of aminoindan-1-one followed by reduction and dehydration [1]. These yields demonstrate the practical viability of the iodinated scaffold for generating diverse coupling partners, whereas bromo or chloro analogs often suffer from competitive side reactions or require more forcing conditions.

Iodocyclization Heterocycle synthesis Building block

Optimal Application Scenarios for 2-Iodo-1-indanone Based on Quantitative Evidence


Ligand-Free Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Indanone Synthesis

Researchers requiring efficient, low-cost access to 4-aryl-substituted 2-methyl-1H-indanones should prioritize 2-iodo-1-indanone over its bromo analog. The iodine leaving group enables quantitative yields using only 0.005 mol% palladium catalyst under ligand-free conditions, whereas the bromo analog demands 100- to 400-fold higher catalyst loading [1]. This translates to significant savings in catalyst costs and simplified purification workflows, particularly for multi-gram scale syntheses in medicinal chemistry programs.

Photochemically Controlled Radical/Ionic Pathway Selection in Synthetic Sequences

Synthetic chemists designing light-driven transformations that require precise control over radical versus ionic reaction pathways should select 2-iodo-1-indanone based on its distinct photochemical profile. Quantitative studies demonstrate that the iodo derivative yields a 43% radical product distribution, compared to 32% for bromo and 53% for chloro in the analogous naphthalenone series [1]. This intermediate radical/ionic balance makes the iodo compound uniquely suitable for applications requiring tunable photoproduct distributions.

IDO1 Inhibitor Lead Generation in Immuno-Oncology Drug Discovery

Medicinal chemistry teams pursuing indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for cancer immunotherapy can utilize 2-iodo-1-indanone as a characterized starting scaffold. The compound's measured IC50 of 48 μM against recombinant human IDO1 provides a quantitative benchmark for structure-activity relationship studies [1]. Unlike uncharacterized indanone analogs, this validated baseline enables rational prioritization of synthetic modifications around the 2-position iodine substituent.

Iodoindene Building Block Preparation for Cross-Coupling Library Construction

Programs requiring iodoindene intermediates for Stille, Suzuki, or Sonogashira coupling should procure 2-iodo-1-indanone as the precursor of choice. The established three-step sequence from aminoindan-1-ones delivers 5-, 6-, and 7-iodoindenes in >70% yield [1]. The resulting iodoindenes serve as regioselective substrates for Stille coupling with vinyl stannanes, enabling efficient construction of vinylindene libraries for biological screening or materials applications [1].

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